molecular formula C8H20N2 B1381508 [(2S)-2-aminopropyl](ethyl)propylamine CAS No. 1567893-38-2

[(2S)-2-aminopropyl](ethyl)propylamine

Cat. No.: B1381508
CAS No.: 1567893-38-2
M. Wt: 144.26 g/mol
InChI Key: CUAMIZAOSYSZIU-QMMMGPOBSA-N
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Description

This colorless liquid belongs to the family of aliphatic amines and is used in various industries and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S)-2-aminopropylpropylamine typically involves the alkylation of primary amines. One common method is the reductive amination of propionaldehyde with ethylamine and propylamine under hydrogenation conditions. The reaction is catalyzed by a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:

    Reductive Amination:

Industrial Production Methods

In industrial settings, the production of (2S)-2-aminopropylpropylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors allows for the large-scale synthesis of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopropylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Simpler amines, hydrocarbons

    Substitution: Alkylated amines, other substituted derivatives

Scientific Research Applications

(2S)-2-aminopropylpropylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2S)-2-aminopropylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Propylamine: A primary amine with a similar structure but lacks the ethyl group.

    Ethylamine: Another primary amine, differing by the absence of the propyl group.

    Isopropylamine: A secondary amine with a branched structure.

Uniqueness

(2S)-2-aminopropylpropylamine is unique due to its specific combination of ethyl and propyl groups attached to the amino group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

(2S)-1-N-ethyl-1-N-propylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAMIZAOSYSZIU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC)C[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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